molecular formula C18H16F4N2O B4755097 [4-(2-FLUOROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE

[4-(2-FLUOROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE

Cat. No.: B4755097
M. Wt: 352.3 g/mol
InChI Key: OTPPVBXLLRIXOV-UHFFFAOYSA-N
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Description

[4-(2-FLUOROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE: is a complex organic compound that features both fluorinated phenyl and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-FLUOROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves multi-step organic reactions. One common route includes the nucleophilic substitution reaction between a fluorophenyl piperazine derivative and a trifluoromethyl benzoyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including the use of catalysts and solvents that facilitate the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [4-(2-FLUOROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The piperazine moiety contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    [4-(2-FLUOROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE: shares structural similarities with other fluorinated piperazine derivatives, such as fluoxetine and paroxetine.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones also exhibit similar pharmacological properties.

Uniqueness: The unique combination of fluorinated phenyl and piperazine moieties in this compound provides it with distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are advantageous in drug development.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O/c19-15-6-1-2-7-16(15)23-8-10-24(11-9-23)17(25)13-4-3-5-14(12-13)18(20,21)22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPPVBXLLRIXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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